REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[C:3](=O)[N:4]([CH3:6])[CH3:5].C(Cl)(=O)C(Cl)=O.[CH2:15]([NH2:19])[CH2:16][CH2:17][CH3:18]>ClC(Cl)C>[CH3:1][N:2]([CH3:8])[C:3]([N:4]([CH3:6])[CH3:5])=[N:19][CH2:15][CH2:16][CH2:17][CH3:18]
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
CN(C(N(C)C)=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo after the solution
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
DISSOLUTION
|
Details
|
Residual solid was then dissolved in dry acetonitrile
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was slowly warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Finally, the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=NCCCC)N(C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |